

Check Availability & Pricing

## Preclinical Profile of AZD6564: A Novel Fibrinolysis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD6564   |           |
| Cat. No.:            | B15576626 | Get Quote |

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on **AZD6564**, a novel, orally bioavailable inhibitor of fibrinolysis. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's mechanism of action, potency, and in vivo efficacy based on key preclinical studies.

## **Core Mechanism of Fibrinolytic Inhibition**

AZD6564 is a lysine mimetic that acts as a potent inhibitor of fibrinolysis by interfering with a critical protein-protein interaction in the fibrinolytic cascade. The key protein in this process is plasminogen, which is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasmin then degrades the fibrin clot. The localization and action of plasminogen and plasmin on the fibrin surface are mediated by the binding of lysine binding sites (LBS) within their kringle domains to C-terminal lysine residues on fibrin.[1]

**AZD6564** competitively blocks these lysine binding sites on plasminogen, thereby preventing its binding to fibrin.[1] This inhibition of the plasminogen-fibrin interaction is the primary mechanism by which **AZD6564** exerts its antifibrinolytic effect. This mode of action is analogous to that of tranexamic acid (TXA), a clinically used fibrinolysis inhibitor.[1]



## **Quantitative Preclinical Data**

The preclinical development of **AZD6564** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic profile. The following tables summarize the key quantitative data from these studies.

In Vitro Potency and Selectivity

| Compound               | Human Plasma Clot Lysis<br>IC50 (μΜ) | GABAa Receptor Binding<br>IC50 (μΜ) |
|------------------------|--------------------------------------|-------------------------------------|
| AZD6564                | 0.44                                 | No detectable activity              |
| Tranexamic Acid (TXA)  | Not Reported in this study           | 1600                                |
| 4-PIOL (Lead Compound) | ~4-fold more potent than TXA         | 35                                  |

Table 1: In vitro potency of **AZD6564** in a human plasma clot lysis assay and selectivity against the GABAa receptor. Data sourced from Cheng et al., 2014.[1]

In Vivo Efficacy in a Rat Bleeding Model

| Compound              | ED50 (µmol/kg) | EC50 (μM) |
|-----------------------|----------------|-----------|
| AZD6564               | 0.5            | 0.4       |
| Compound 17           | 0.3            | 0.2       |
| Compound 22           | 0.4            | 0.3       |
| Tranexamic Acid (TXA) | 9.5            | 4.9       |

Table 2: In vivo efficacy of **AZD6564** and related compounds in a tPA-prolonged rat tail bleeding model. ED50 represents the infused dose and EC50 represents the plasma concentration required to achieve a 50% reduction in bleeding time. Data sourced from Cheng et al., 2014.[1]

## Pharmacokinetic Profile in Preclinical Species



| Compound       | Species | Clearance<br>(mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
|----------------|---------|--------------------------|------------|----------|-------|
| AZD6564        | Rat     | 12                       | 0.6        | 0.9      | 39    |
| Dog            | 4.3     | 0.4                      | 1.4        | 53       |       |
| Compound<br>17 | Rat     | 25                       | 0.9        | 0.6      | 19    |
| Dog            | 11      | 0.7                      | 1.0        | 25       |       |
| Compound<br>22 | Rat     | 11                       | 0.5        | 0.8      | 19    |
| Dog            | 3.2     | 0.3                      | 1.5        | 59       |       |

Table 3: Pharmacokinetic parameters of **AZD6564** and related compounds in rat and dog following intravenous and oral administration. Vss: Volume of distribution at steady state; t1/2: half-life; F: oral bioavailability. Data sourced from Cheng et al., 2014.[1]

## **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are provided below.

## **Human Plasma Clot Lysis Assay**

Objective: To determine the in vitro potency of compounds in inhibiting fibrinolysis in human plasma.

#### Methodology:

- Plate Preparation: 10  $\mu$ L of test compound solution in DMSO is added to the wells of a 96-well plate.
- Plasma Addition: 170 μL of pooled human citrate plasma is added to each well.
- Clot Initiation and Lysis Induction: 20 μL of a solution containing bovine thrombin and human recombinant tissue plasminogen activator (tPA) is added to each well to initiate clot formation and subsequent lysis.



- Data Acquisition: The change in optical density (OD) at 405 nm is monitored over time at 37°C using a spectrophotometer.
- Data Analysis: The time to 50% clot lysis is determined for each compound concentration.
  The IC50 value, defined as the concentration of the compound that causes a 50% prolongation of the clot lysis time, is calculated by plotting the percentage prolongation of lysis time against the compound concentration.

### In Vivo Rat Tail Bleeding Model

Objective: To assess the in vivo efficacy of compounds in reducing bleeding time in a model of excessive fibrinolysis.

#### Methodology:

- Animal Preparation: Anesthetized male Sprague-Dawley rats are used. The jugular vein and carotid artery are cannulated for drug infusion and blood sampling, respectively.
- tPA Infusion: Human recombinant tPA is infused intravenously to induce a hyperfibrinolytic state, leading to prolonged bleeding.
- Compound Administration: The test compound is administered as an intravenous infusion.
- Bleeding Induction: A standardized incision is made on the tail of the rat.
- Bleeding Time Measurement: The time until bleeding ceases is recorded.
- Data Analysis: The dose (ED50) and plasma concentration (EC50) of the compound required to reduce the tPA-prolonged bleeding time by 50% are calculated.

# Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures described in this guide.



#### Mechanism of Fibrinolysis and Inhibition by AZD6564









## Experimental Workflow: In Vivo Rat Tail Bleeding Model Start 1. Anesthetize Rat and Cannulate Vessels 2. Infuse tPA to Induce Hyperfibrinolysis 3. Administer Test Compound (IV Infusion) 4. Make Standardized Incision on the Tail 5. Measure Bleeding Time 6. Calculate ED50 and EC50

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein— Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of AZD6564: A Novel Fibrinolysis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576626#preclinical-data-on-azd6564-fibrinolytic-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com